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Compound Name:
2-Hydroxy-5-methyl-3-

nitrobenzaldehyde

Cat. No.: B183002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the regioselective nitration of 2-hydroxy-3-

methylbenzaldehyde to synthesize 2-hydroxy-3-methyl-5-nitrobenzaldehyde. This

transformation is a key step in the synthesis of various heterocyclic compounds and

pharmaceutical intermediates. The protocol outlines the necessary reagents, optimal reaction

conditions, and a comprehensive work-up and purification procedure. Characterization data for

the final product is also provided for verification.

Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling

the introduction of a nitro group onto an aromatic ring. This functional group can be

subsequently transformed into other functionalities, such as amines, making nitroarenes

valuable precursors in medicinal chemistry and materials science. 2-Hydroxy-3-methyl-5-

nitrobenzaldehyde is a key intermediate in the synthesis of various biologically active

molecules. The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl

and methyl substituents on the aromatic ring. The strongly activating ortho, para-directing

hydroxyl group and the weakly activating ortho, para-directing methyl group synergistically

direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to
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the hydroxyl group and meta to the methyl group, thus yielding the desired product with high

selectivity.

Reaction Scheme
The nitration of 2-hydroxy-3-methylbenzaldehyde proceeds via an electrophilic aromatic

substitution mechanism.

Caption: Nitration of 2-hydroxy-3-methylbenzaldehyde.

Experimental Protocol
Materials

2-Hydroxy-3-methylbenzaldehyde

Nitric acid (70%)

Glacial acetic acid

Deionized water

Ice

Sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Beaker
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Büchner funnel and filter paper

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Column chromatography setup (silica gel)

Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

2-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) in 20 mL of glacial acetic acid.

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

Addition of Nitrating Agent: In a separate beaker, prepare the nitrating mixture by cautiously

adding 1.5 mL of concentrated nitric acid (70%) to 5 mL of glacial acetic acid. Cool this

mixture in an ice bath.

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-3-

methylbenzaldehyde over a period of 30 minutes, ensuring the reaction temperature does

not exceed 10 °C.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in

the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer

chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the

eluent.

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker

containing 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner

funnel. Wash the solid with cold deionized water until the filtrate is neutral.

Work-up: Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate

and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.
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Extraction: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of

ethyl acetate.

Washing: Combine the organic layers and wash with 50 mL of a saturated sodium

bicarbonate solution, followed by 50 mL of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to obtain the crude 2-hydroxy-3-

methyl-5-nitrobenzaldehyde.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate. Alternatively, recrystallization from an appropriate

solvent system (e.g., ethanol-water) can be employed.

Data Presentation
Parameter Value

Product Name 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Molecular Formula C₈H₇NO₄

Molecular Weight 181.15 g/mol [1]

Appearance Yellow solid

Melting Point
138-140 °C (literature value for a similar

compound, 4-hydroxy-3-nitrobenzaldehyde)

Yield 84% (reported)

¹H NMR (CDCl₃, δ ppm)

Anticipated signals: ~11.0 (s, 1H, -OH), ~9.9 (s,

1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-

H), ~2.4 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, δ ppm)
Anticipated signals: ~190, ~160, ~140, ~130,

~125, ~120, ~20

IR (KBr, cm⁻¹)
Anticipated peaks: ~3400-3200 (O-H), ~1680

(C=O), ~1520 & ~1340 (NO₂)
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Note: The provided NMR and IR data are anticipated values based on the structure and data

for similar compounds. Actual experimental values should be obtained for confirmation.

Visualizations
Experimental Workflow
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Reaction

Work-up & Isolation

Purification & Analysis

Dissolve 2-hydroxy-3-methylbenzaldehyde
in acetic acid

Cool to 0-5 °C

Prepare and add
nitrating mixture

Stir for 1 hour at 0-5 °C

Quench with ice water

Filter and wash with water

Dissolve in ethyl acetate
and wash with NaHCO₃ and brine

Dry over MgSO₄

and concentrate

Column chromatography
or recrystallization

Characterize product
(MP, NMR, IR)

Click to download full resolution via product page

Caption: Experimental workflow for the nitration of 2-hydroxy-3-methylbenzaldehyde.
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Regioselectivity of Nitration
Caption: Regioselectivity in the nitration of 2-hydroxy-3-methylbenzaldehyde.

Safety Precautions
Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.

The reaction should be performed in a well-ventilated fume hood.

The addition of the nitrating agent is exothermic; therefore, careful temperature control is

crucial to prevent runaway reactions and the formation of undesired byproducts.

This protocol provides a reliable and efficient method for the synthesis of 2-hydroxy-3-methyl-5-

nitrobenzaldehyde, a valuable building block in organic synthesis. The high regioselectivity and

good yield make this procedure suitable for various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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